Cas no 155748-73-5 (1-(4-Hydroxyphenyl)-1,2,3-propanetriol)

1-(4-Hydroxyphenyl)-1,2,3-propanetriol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Hydroxyphenyl)-1,2,3-propanetriol
- 1-(4-Hydroxyphényl)-1,2,3-propanetriol
- 1-(4-Hydroxyphenyl)-1,2,3-propantriol
- 1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-
- (??)-erthyro-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
- (??)-threo-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
- (±)-threo-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
- 1-(4-Hydroxyphenyl)-1,2,3-propanetriol, 9CI
- 1-(4-hydroxyphenyl)propane-1,2,3-triol
- 5,8-Dihydroquinoline-5,8-dione
- 5,8-Quinolinedione
- 155748-73-5
- threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- AKOS040763038
-
- インチ: 1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2
- InChIKey: DGMSJCVOBYTYTE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)O)C(CO)O
計算された属性
- 精确分子量: 184.07355886g/mol
- 同位素质量: 184.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 80.9Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 455.9±40.0 °C at 760 mmHg
- フラッシュポイント: 234.7±21.9 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
1-(4-Hydroxyphenyl)-1,2,3-propanetriol Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1-(4-Hydroxyphenyl)-1,2,3-propanetriol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5929-1 ml * 10 mm |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 1 ml * 10 mm |
¥ 2950 | 2024-07-24 | ||
TargetMol Chemicals | TN5929-5 mg |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 98% | 5mg |
¥ 2,850 | 2023-07-10 | |
TargetMol Chemicals | TN5929-1 mL * 10 mM (in DMSO) |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
TargetMol Chemicals | TN5929-5mg |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 5mg |
¥ 2850 | 2024-07-19 | ||
TargetMol Chemicals | TN5929-1 ml * 10 mm |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
TargetMol Chemicals | TN5929-5mg |
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol |
155748-73-5 | 5mg |
¥ 2850 | 2024-07-24 |
1-(4-Hydroxyphenyl)-1,2,3-propanetriol 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
1-(4-Hydroxyphenyl)-1,2,3-propanetriolに関する追加情報
Chemical Profile of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol (CAS No. 155748-73-5)
1-(4-Hydroxyphenyl)-1,2,3-propanetriol, identified by its Chemical Abstracts Service (CAS) number 155748-73-5, is a triterpenoid compound with a unique structural framework that has garnered significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of polyhydroxylated aromatic derivatives, characterized by its three hydroxyl groups and a phenolic ring substituent. The presence of multiple hydroxyl functionalities imparts remarkable reactivity and biological potential, making it a subject of extensive research for its pharmacological applications.
The molecular structure of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol consists of a propylene backbone with hydroxyl groups at the 1, 2, and 3 positions, linked to a 4-hydroxyphenyl moiety. This arrangement creates a highly versatile scaffold that can engage in various chemical interactions, including hydrogen bonding, pi-stacking, and metal coordination. Such structural features are often exploited in drug design to enhance binding affinity and selectivity towards biological targets.
In recent years, 1-(4-Hydroxyphenyl)-1,2,3-propanetriol has been studied for its potential role in modulating cellular signaling pathways associated with inflammation and oxidative stress. Preclinical investigations have demonstrated that this compound exhibits notable anti-inflammatory properties by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, its ability to scavenge reactive oxygen species (ROS) suggests its utility in developing therapeutic strategies against oxidative-related diseases.
One of the most compelling aspects of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol is its interaction with biological membranes. The compound’s amphiphilic nature allows it to partition into lipid bilayers, where it can modulate membrane fluidity and disrupt pathogenic protein-lipid interactions. This property has been explored in the context of antiviral and antibacterial applications, where membrane destabilization can impair the viability of microorganisms.
Recent advancements in computational chemistry have enabled the prediction of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol’s binding affinity to various protein targets using molecular docking simulations. These studies have identified potential interactions with enzymes involved in metabolic pathways relevant to cancer progression. For instance, preliminary data suggest that this compound may inhibit tyrosine kinases and phosphatidylinositol 3-kinase (PI3K), which are pivotal in regulating cell proliferation and survival.
The synthesis of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol has been optimized through multi-step organic reactions involving phenolic precursors and polyhydroxylated intermediates. Researchers have employed catalytic methods to enhance yield and purity while minimizing environmental impact. Green chemistry principles have been integrated into synthetic protocols to ensure sustainable production practices.
Evaluation of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol’s pharmacokinetic profile has revealed promising results in preclinical models. The compound demonstrates reasonable oral bioavailability and prolonged circulation time due to its moderate lipophilicity and stability in biological fluids. These characteristics make it an attractive candidate for formulation development aimed at achieving therapeutic efficacy with fewer dosing intervals.
The safety profile of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol has been assessed through acute toxicity studies conducted on animal models. Initial findings indicate low systemic toxicity at tested doses when administered orally or intraperitoneally. Further investigations into local irritancy and chronic exposure effects are ongoing to fully characterize its safety margins for potential clinical translation.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 1-(4-Hydroxyphenyl)-1,2,3-propanetriol’s therapeutic applications across multiple disease domains. Clinical trials are being planned to evaluate its efficacy in conditions such as neurodegenerative disorders where oxidative stress and inflammation play significant roles. Additionally
155748-73-5 (1-(4-Hydroxyphenyl)-1,2,3-propanetriol) Related Products
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)




